molecular formula C14H18N4O3 B8759580 Benzenemethanol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- CAS No. 55687-49-5

Benzenemethanol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-

Cat. No. B8759580
CAS RN: 55687-49-5
M. Wt: 290.32 g/mol
InChI Key: VDVXNBVVBLPRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

55687-49-5

Product Name

Benzenemethanol, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-

Molecular Formula

C14H18N4O3

Molecular Weight

290.32 g/mol

IUPAC Name

[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenyl]methanol

InChI

InChI=1S/C14H18N4O3/c1-20-11-4-8(5-12(21-2)10(11)7-19)3-9-6-17-14(16)18-13(9)15/h4-6,19H,3,7H2,1-2H3,(H4,15,16,17,18)

InChI Key

VDVXNBVVBLPRCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1CO)OC)CC2=CN=C(N=C2N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

135 Ml. of about 15% diisobutylaluminum hydride solution in dioxane were added dropwise within 30 minutes at 50°C. under nitrogen and exclusion of moisture to a solution of 4.45 g. of α-(2,4-diamino-5-pyrimidinyl)-2,6-dimethoxy-p-toluic acid methyl ester in 400 ml. of absolute dioxane. The resulting suspension was stirred at 50° for 1 hour. After cooling to 30°C., the reaction mixture was treated with a mixture of 25 ml. of methanol, 5 ml. of water and 50 ml. of dioxane and stirred at 50° for an additional 2 hours. The solid material was separated and rejected, and the filtrate was evaporated to dryness. After recrystallization from about 20 ml. of methanol, the residue yielded 4-[ (2,4-diamino-5-pyrimidinyl)-methyl] -2,6-dimethoxybenzyl alcohol having a m.p. of 227°-228°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-(2,4-diamino-5-pyrimidinyl)-2,6-dimethoxy-p-toluic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.